molecular formula C9H9BrO4 B13632514 3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid

3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13632514
M. Wt: 261.07 g/mol
InChI Key: SHBGNFSUJZGMLH-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9BrO4 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, with the addition of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid, while substitution of the bromine atom can produce 3-(2-Amino-5-hydroxyphenyl)-2-hydroxypropanoic acid .

Scientific Research Applications

3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14)

InChI Key

SHBGNFSUJZGMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)O)Br

Origin of Product

United States

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